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molecular formula C12H21BrO3 B8431629 Ethyl 2-acetyl-8-bromooctanoate

Ethyl 2-acetyl-8-bromooctanoate

Cat. No. B8431629
M. Wt: 293.20 g/mol
InChI Key: NFXWXSKIGJZMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031246

Procedure details

By selecting the appropriate alkane dibromide and dione or keto-ester, there can be prepared 3-(3-bromopropyl)-2,4-pentanedione, 4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione, ethyl 2-acetyl-8-bromooctanoate, 4-[2-(2-bromoethoxy)ethyl]-3,5-pentanedione, and the like.
[Compound]
Name
alkane dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
keto-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-bromopropyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-[2-(2-bromoethoxy)ethyl]-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3]CC(C(=O)C)C(=O)C.[C:12]([CH:15]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][Br:27])[C:16]([O:18]CC)=O)(=[O:14])[CH3:13].Br[CH2:29]COCCC(C=O)C(=O)CC>>[Br:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:15]([C:12](=[O:14])[CH2:13][CH3:29])[C:16](=[O:18])[CH2:2][CH3:3]

Inputs

Step One
Name
alkane dibromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
keto-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-(3-bromopropyl)-2,4-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(C(C)=O)C(C)=O
Name
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)CCCCCCBr
Name
4-[2-(2-bromoethoxy)ethyl]-3,5-pentanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOCCC(C(CC)=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCCCCCC(C(CC)=O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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